molecular formula C13H16ClFO B7877396 (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol

Cat. No.: B7877396
M. Wt: 242.71 g/mol
InChI Key: ARVWPBDVVDBZKO-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol is an organic compound that features a cyclohexyl group attached to a methanol moiety, which is further substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with cyclohexylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (3-Chloro-4-fluorophenyl)(cyclohexyl)ketone or (3-Chloro-4-fluorophenyl)(cyclohexyl)carboxylic acid.

    Reduction: Formation of (3-Chloro-4-fluorophenyl)(cyclohexyl)methane.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-fluorophenyl)methanol: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.

    (4-Fluorophenyl)(cyclohexyl)methanol: Lacks the chloro substituent, which may influence its chemical properties and applications.

    (3-Chlorophenyl)(cyclohexyl)methanol:

Uniqueness

(3-Chloro-4-fluorophenyl)(cyclohexyl)methanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the cyclohexyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-cyclohexylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVWPBDVVDBZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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